1-benzyl-4-(3-phenylpropyl)piperazine

Sigma-1 receptor Radioligand binding Structure-activity relationship

1-Benzyl-4-(3-phenylpropyl)piperazine is a critical unsubstituted chemotype baseline. Its sub-nanomolar σ₁ affinity (Kᵢ=0.37 nM) and distinct antagonism profile make it essential for validating receptor binding assays and distinguishing σ₁-mediated neuroprotection. Procure this parent scaffold to ensure experimental reproducibility and avoid confounding variables from substituted congeners.

Molecular Formula C20H26N2
Molecular Weight 294.4 g/mol
Cat. No. B5070688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-4-(3-phenylpropyl)piperazine
Molecular FormulaC20H26N2
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C20H26N2/c1-3-8-19(9-4-1)12-7-13-21-14-16-22(17-15-21)18-20-10-5-2-6-11-20/h1-6,8-11H,7,12-18H2
InChIKeyVQEIGNPANOHOSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-(3-phenylpropyl)piperazine: Procurement-Ready Overview and Core Specifications


1-Benzyl-4-(3-phenylpropyl)piperazine (C₂₀H₂₆N₂, MW 294.4 g/mol) is an N,N'-disubstituted piperazine derivative that serves as a high-affinity ligand for sigma (σ) receptors, with primary utility as a chemical probe for σ₁ receptor pharmacology [1]. This compound is a hybrid structure combining pharmacophoric elements from N-benzyl-N'-benzylpiperazines and N-phenylpropyl-N'-phenethylpiperazines, enabling systematic structure-activity relationship (SAR) investigations at σ receptor subtypes [2]. It is distinct from other piperazine derivatives such as GBR 12909 (a dopamine transporter inhibitor) and SA4503 (a σ₁ agonist with a dimethoxyphenethyl group), and its unsubstituted benzyl moiety provides a defined baseline for quantitative comparative studies within the N-phenylpropyl-N'-benzylpiperazine chemotype [2].

Why 1-Benzyl-4-(3-phenylpropyl)piperazine Cannot Be Replaced by Generic Piperazine Analogs


N-(3-phenylpropyl)-N'-benzylpiperazines exhibit steep SAR for σ receptor binding, with substituent modifications on the benzyl ring altering σ₁ affinity by up to 7.6-fold and σ₂ affinity by up to 33-fold across only 10 congeners [1]. The hydrophobicity term (πₓ) is negative for σ₁ binding but positive for σ₂ binding, confirming distinct and opposing pharmacophoric requirements at the two σ subtypes [1]. Consequently, even closely related analogs (e.g., 4-methoxybenzyl or 4-chlorobenzyl derivatives) display significantly different affinity and selectivity profiles, rendering generic substitution scientifically invalid for assays requiring precise σ₁/σ₂ receptor engagement [2]. Furthermore, the unsubstituted parent compound 1-benzyl-4-(3-phenylpropyl)piperazine serves as the essential baseline reference for quantitative SAR modeling, and its substitution with any congener introduces confounding variables that compromise experimental reproducibility and cross-study comparability [1].

Quantitative Differentiation of 1-Benzyl-4-(3-phenylpropyl)piperazine vs. Closest Analogs


Superior σ₁ Binding Affinity: 1-Benzyl-4-(3-phenylpropyl)piperazine vs. Substituted Benzyl Congeners

Among a panel of ten N-(3-phenylpropyl)-N'-benzylpiperazines bearing different benzyl substituents, the unsubstituted parent compound (1-benzyl-4-(3-phenylpropyl)piperazine) exhibited the highest σ₁ receptor affinity (Kᵢ = 0.37 nM), exceeding that of the 4-methoxybenzyl analog (Kᵢ = 1.97 nM) by 5.3-fold and the 4-chlorobenzyl analog (Kᵢ = 2.80 nM) by 7.6-fold [1].

Sigma-1 receptor Radioligand binding Structure-activity relationship

Quantified σ₂/σ₁ Selectivity Ratio: Baseline Reference for SAR Model Construction

1-Benzyl-4-(3-phenylpropyl)piperazine exhibits a σ₂/σ₁ affinity ratio (Kᵢ ratio) of 2.8 (σ₁ Kᵢ = 0.37 nM, σ₂ Kᵢ = 1.03 nM) [1]. This selectivity ratio is distinct from other congeners in the series, which span ratios from 1.4 to 52, enabling the compound to serve as a calibrated reference point for selectivity profiling and QSAR model training [1].

Sigma-2 receptor Receptor selectivity QSAR modeling

Functional Profiling as a Probable σ₁ Antagonist: Distinct from SA4503 and Other σ₁ Agonists

In a phenytoin shift binding assay, 1-benzyl-4-(3-phenylpropyl)piperazine was profiled as a probable σ₁ antagonist, consistent with a subset of three compounds from the series that produced a rightward shift in the [³H](+)-pentazocine saturation binding curve in the presence of 150 μM phenytoin [1]. This functional classification distinguishes the compound from σ₁ agonists such as SA4503 (a 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine derivative) and (+)-pentazocine, which exhibit the opposite functional activity at the same receptor [2].

Sigma-1 antagonist Phenytoin shift assay Functional pharmacology

Absence of Beta-1 Adrenergic Receptor Affinity: Differentiated from Non-Selective Piperazine Scaffolds

1-Benzyl-4-(3-phenylpropyl)piperazine exhibits no measurable binding affinity for the beta-1 adrenergic receptor (reported as 'No affinity') . This distinguishes it from several other piperazine-based CNS ligands (e.g., certain arylpiperazine antidepressants and antipsychotics) that retain off-target beta-1 adrenergic activity, which can introduce cardiovascular confounding effects in vivo and complicate the interpretation of σ receptor-mediated pharmacology [1].

Off-target selectivity Beta-1 adrenergic receptor Receptor profiling

Optimized Physicochemical Properties for Blood-Brain Barrier Permeability: In Silico Differentiation

1-Benzyl-4-(3-phenylpropyl)piperazine has a calculated LogP of 4.94 and a molecular weight of 294.4 g/mol, placing it within the optimal range for passive blood-brain barrier (BBB) penetration according to CNS multiparameter optimization (MPO) criteria . In contrast, many substituted benzyl congeners (e.g., 4-nitrobenzyl, 4-trifluoromethylbenzyl) exhibit higher polarity (lower LogP) or increased molecular weight, which can reduce BBB permeability and limit their utility as in vivo CNS probes [1].

Blood-brain barrier permeability CNS drug design Physicochemical profiling

Core Scaffold Flexibility vs. Constrained Analog Affinity: Context for GBR 12909 Comparison

In bridged piperazine analogs of GBR 12909 (which incorporates a 4-(3-phenylpropyl)piperazine motif), the N-phenylpropyl derivative 11 exhibited a dopamine transporter (DAT) IC₅₀ of 8.2 nM, whereas the N-indolylmethyl analog 16 showed a 6-fold increase in affinity (IC₅₀ = 1.4 nM) [1]. This demonstrates that the unconstrained 4-(3-phenylpropyl)piperazine core, as present in 1-benzyl-4-(3-phenylpropyl)piperazine, represents a specific and quantifiable point on the conformational flexibility-activity continuum, distinct from both constrained bridged piperazines and alternative N-substituents that can enhance or diminish DAT binding by over 6-fold [1].

Dopamine transporter Conformational flexibility Scaffold comparison

Optimal Research and Procurement Use Cases for 1-Benzyl-4-(3-phenylpropyl)piperazine


High-Sensitivity σ₁ Receptor Radioligand Displacement Assays

With a σ₁ Kᵢ of 0.37 nM, 1-benzyl-4-(3-phenylpropyl)piperazine serves as a potent, non-radioactive competitor for validating [³H](+)-pentazocine binding assays and establishing assay quality control parameters. Its 5- to 7.6-fold higher affinity relative to substituted benzyl congeners ensures that low nanomolar concentrations are sufficient to define non-specific binding or to calibrate competitive displacement curves, reducing reagent consumption and minimizing solvent interference [1].

Baseline Reference Standard for σ₁/σ₂ QSAR Model Development

The compound's unsubstituted benzyl moiety provides a defined 'zero-substituent' physicochemical baseline (πₓ = 0, σ = 0, MR = 0) against which the effects of electron-donating, electron-withdrawing, and sterically bulky substituents can be quantitatively modeled. Procurement of this parent compound is essential for building statistically valid QSAR equations where the intercept term corresponds to the intrinsic affinity of the core scaffold [1].

Functional Antagonist Control in σ₁-Mediated Neuroprotection Studies

As a probable σ₁ antagonist identified by phenytoin shift assay, this compound can be deployed as a pharmacological control to validate the specificity of σ₁ agonist-induced neuroprotective or anti-cocaine effects in vitro and in vivo. Its functional profile distinguishes it from agonists such as SA4503 and (+)-pentazocine, enabling researchers to confirm that observed biological outcomes are indeed mediated via σ₁ receptor antagonism rather than off-target or non-specific mechanisms [1].

CNS Target Engagement Studies Requiring Predicted BBB Penetration

With a calculated LogP of 4.94 and molecular weight of 294.4 g/mol, 1-benzyl-4-(3-phenylpropyl)piperazine falls within the CNS MPO optimal range for passive BBB permeability. Investigators planning in vivo behavioral pharmacology or brain microdialysis studies should procure this specific analog over more polar substituted derivatives (e.g., 4-nitrobenzyl) that may exhibit reduced brain exposure and confound interpretation of central vs. peripheral σ receptor effects .

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